![molecular formula C14H12N2O2 B1451673 6-[(4-Metoxi fenil)metoxi]piridina-3-carbonitrilo CAS No. 915411-34-6](/img/structure/B1451673.png)

6-[(4-Metoxi fenil)metoxi]piridina-3-carbonitrilo

Descripción general

Aplicaciones Científicas De Investigación

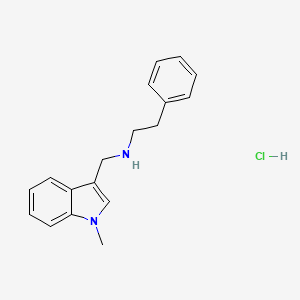

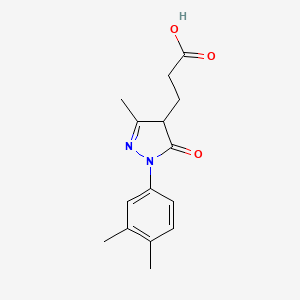

Síntesis de Pumiliotoxina C y Lasubina II

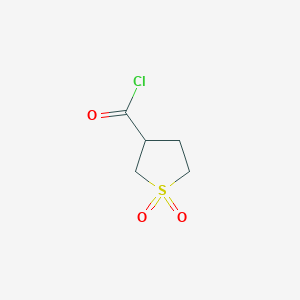

Este compuesto sirve como reactivo de partida en la síntesis estereocontrolada de moléculas complejas como (±)-pumiliotoxina C y (±)-lasubina II . Estas moléculas son alcaloides con actividad biológica significativa, y su síntesis es crucial para el desarrollo de nuevos agentes farmacológicos.

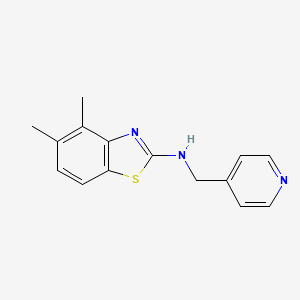

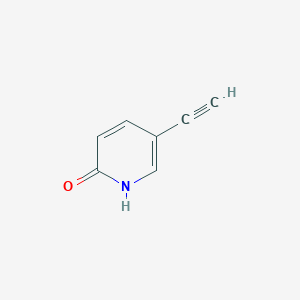

Ligandos para receptores neuronales de acetilcolina nicotínicos

El compuesto se utiliza en la construcción de dihidropiridin-4-onas, que actúan como ligandos potenciales para los receptores neuronales de acetilcolina nicotínicos . Estos receptores son objetivos para el desarrollo de fármacos en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.

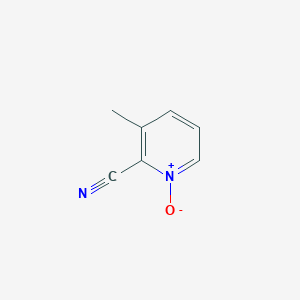

Electrónica orgánica

Los derivados de este compuesto se han utilizado en el desarrollo de dispositivos electrónicos orgánicos . Estos materiales exhiben fascinantes propiedades electrónicas y optoelectrónicas y son alternativas prometedoras a los materiales inorgánicos más costosos.

Propiedades ópticas no lineales

Ciertos derivados, como los estudiados en el contexto de las propiedades ópticas no lineales, se pueden utilizar en el desarrollo de nuevos materiales para aplicaciones fotónicas . Estos materiales son esenciales para el avance de tecnologías como la transmisión de datos de alta velocidad y los sistemas láser.

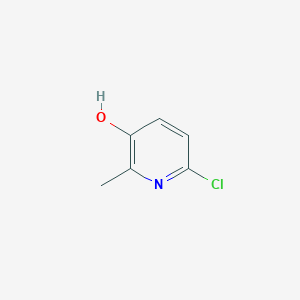

Inhibidores de la farnesiltransferasa proteica

Se utiliza para la preparación de N-ilidos benzoilados, que son inhibidores de la farnesiltransferasa proteica . Esta enzima está involucrada en la modificación postraduccional de proteínas y es un objetivo para la terapia del cáncer.

Rendimientos cuánticos de fluorescencia en estado sólido

Los derivados de pirazolopiridina, relacionados con este compuesto, tienen altos rendimientos cuánticos de fluorescencia en estado sólido y se utilizan en aplicaciones de diodos emisores de luz (LED) . Esta propiedad es valiosa para el desarrollo de LED eficientes y brillantes.

Propiedades fotovoltaicas

En el campo de las energías renovables, los derivados de este compuesto han mostrado propiedades fotovoltaicas, lo que los hace adecuados para su uso en células solares . La capacidad de convertir la luz en electricidad es fundamental para el desarrollo de fuentes de energía sostenibles.

Uniones de Schottky y dispositivos memristivos

Estos derivados encuentran aplicaciones en uniones de Schottky y dispositivos memristivos . Las uniones de Schottky son componentes vitales en la tecnología de semiconductores, y los dispositivos memristivos son clave para la próxima generación de memoria no volátil.

Safety and Hazards

- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which play a crucial role in neurotransmission.

Result of Action

Similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which could imply a potential role in modulating neurotransmission.

Análisis Bioquímico

Biochemical Properties

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for neuronal nicotinic acetylcholine receptors . This interaction is crucial as it can modulate the activity of these receptors, influencing neurotransmission and potentially affecting cognitive functions.

Cellular Effects

The effects of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal nicotinic acetylcholine receptors can lead to changes in intracellular calcium levels, which in turn can affect various signaling pathways . Additionally, it may alter the expression of genes involved in neurotransmission and synaptic plasticity.

Molecular Mechanism

At the molecular level, 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for neuronal nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This modulation can lead to either inhibition or activation of the receptors, depending on the context. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions . Long-term exposure may lead to degradation, which can affect its efficacy and the outcomes of experiments. Additionally, prolonged exposure to the compound may result in long-term effects on cellular function, such as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to its interaction with neuronal nicotinic acetylcholine receptors . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, alterations in neurotransmission, and potential damage to neuronal cells.

Metabolic Pathways

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.

Transport and Distribution

The transport and distribution of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with neuronal nicotinic acetylcholine receptors, or to the nucleus, where it can influence gene expression.

Propiedades

IUPAC Name |

6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLXYAPFCZSSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)

![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)

![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)